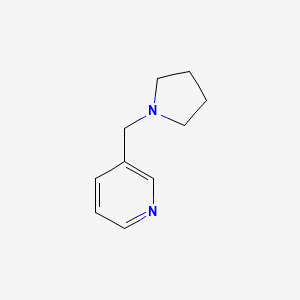

N-(3-Pyridylmethyl)pyrrolidine

説明

Structure

3D Structure

特性

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h3-5,8H,1-2,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCWBKBNFCDPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190489 | |

| Record name | N-(3-Pyridylmethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-09-2 | |

| Record name | N-(3-Pyridylmethyl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Pyridylmethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Novel Route Development for N 3 Pyridylmethyl Pyrrolidine

Established Synthetic Pathways to N-(3-Pyridylmethyl)pyrrolidine and its Core Structure

The construction of this compound and its fundamental pyrrolidine (B122466) ring relies on a foundation of well-established synthetic strategies. These methods, including reductive amination, alkylation, cycloaddition, and multi-component reactions, offer chemists a toolbox for creating this specific molecular architecture.

Reductive Amination Approaches

Reductive amination is a cornerstone in the synthesis of amines, including N-aryl-substituted pyrrolidines. mdpi.com This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of the pyrrolidine ring, this can involve the condensation of a 1,4-dicarbonyl compound with a primary amine, followed by reduction. mdpi.com

The choice of reducing agent is crucial for the success of reductive amination. While sodium borohydride (B1222165) (NaBH₄) can be used, reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred due to their selectivity. masterorganicchemistry.com For instance, NaBH₃CN can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com In some cases, trifluoroacetic acid (TFA) can be used to both deprotect a carbamate-protected amine and mediate the reductive amination. nih.gov

A practical approach for synthesizing N-aryl-substituted pyrrolidines involves the successive reductive amination of diketones with anilines, catalyzed by iridium in a transfer hydrogenation process. mdpi.com This highlights the use of transition metal catalysts in modern reductive amination protocols. Computational studies, such as those using DFT/B3LYP, have also been employed to investigate the reaction mechanisms of reductive amination for the synthesis of pyrrolidin-3-one type compounds. researchgate.net

| Reactants | Reagents/Catalysts | Product | Key Features |

| Aldehyde/Ketone + Amine | NaBH₃CN, NaBH(OAc)₃ | Substituted Amine | Controlled alkylation, avoids over-alkylation. masterorganicchemistry.com |

| Diketone + Aniline | Iridium catalyst | N-Aryl-substituted Pyrrolidine | Successive reductive amination via transfer hydrogenation. mdpi.com |

| Amine-tethered Alkyne | Copper catalyst | α-CN Pyrrolidine | Tandem amination/cyanation/alkylation sequence. nih.gov |

Alkylation Strategies for Pyrrolidine Ring Formation

Alkylation strategies provide a direct method for constructing the pyrrolidine ring. A common approach involves the reaction of a primary amine with a dihalide. For instance, the cyclocondensation of primary amines with alkyl dihalides under microwave irradiation in an alkaline aqueous medium offers an efficient route to nitrogen-containing heterocycles like pyrrolidine. organic-chemistry.org Another example is the synthesis of N-methylpyrrolidine from methylamine (B109427) and 1,4-dibromobutane. vjs.ac.vn

The alkylation of amines can also be used to introduce substituents onto a pre-existing pyrrolidine ring. However, direct alkylation of amines with alkyl halides can be difficult to control and may lead to multiple alkylations. masterorganicchemistry.com

More advanced strategies involve intramolecular reactions. For example, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can produce α-CN pyrrolidines. nih.gov

| Reactants | Reagents/Conditions | Product | Key Features |

| Primary Amine + Alkyl Dihalide | Microwave irradiation, aqueous alkali | Pyrrolidine | Efficient cyclocondensation. organic-chemistry.org |

| Methylamine + 1,4-Dibromobutane | K₂CO₃, aqueous media | N-Methylpyrrolidine | Green synthesis approach. vjs.ac.vn |

| Primary Amine-tethered Alkyne + Chloroacetonitrile | Copper catalyst | α-CN Pyrrolidine | One-pot, three-component tandem reaction. nih.gov |

Cycloaddition Reactions in Pyrrolidine Synthesis

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful tools for the stereoselective synthesis of pyrrolidines. rsc.orgbeilstein-journals.org These reactions involve the [3+2] cycloaddition of an azomethine ylide with a dipolarophile (an alkene or alkyne). beilstein-journals.org Azomethine ylides can be generated in situ from various precursors, including the reaction of aldehydes with α-amino acids or their esters. beilstein-journals.org

The use of metal catalysts, such as silver(I) and copper(I), can influence the stereochemical outcome of the cycloaddition, leading to either endo- or exo-products. nih.gov For example, Ag(I)-catalyzed reactions can favor the endo-cycloadducts, while Cu(I)-catalyzed reactions can lead to the corresponding exo-cycloadducts. nih.gov These methods have been used to create libraries of structurally diverse and homochiral pyrrolidines. nih.gov

Furthermore, tandem strategies combining cycloaddition with other reactions have been developed. For instance, a one-pot double [3+2] cycloaddition can efficiently generate complex tetracyclic pyrrolidine compounds with high diastereoselectivity. rsc.org

| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide + Olefin/Alkyne | Thermal or Metal-catalyzed (Ag(I), Cu(I)) | Substituted Pyrrolidine | High stereoselectivity, access to complex scaffolds. beilstein-journals.orgnih.gov |

| Double [3+2] Cycloaddition | Amino Acid + Aldehyde + Maleimide | One-pot | Tetracyclic Pyrrolidine | High efficiency and stereoselectivity. rsc.org |

| Formal [3+2] Cycloaddition | Aromatic Aldehyde + Maleimide | Rhodium(III) catalyst | Indane-fused Pyrrolidine-2,5-dione | Switchable access to different products. researchgate.net |

Multi-Component Reactions for Pyrrolidine Scaffolds

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like pyrrolidines from simple starting materials in a single step. rasayanjournal.co.intandfonline.com These reactions are particularly valuable for generating molecular diversity. tandfonline.com

A notable example is the three-component reaction involving an amine, an acetylene (B1199291) dicarboxylate, and formaldehyde (B43269) in water, which can yield highly functionalized pyrrolidines. rasayanjournal.co.in The stoichiometry of the reactants can be adjusted to produce different heterocyclic structures. rasayanjournal.co.in Similarly, the reaction of isatins, primary amines, and terminal alkynes can lead to the formation of complex pyrrolidine-containing scaffolds. acs.org

The 1,3-dipolar cycloaddition of azomethine ylides is also frequently employed within MCRs to construct spiropyrrolidine derivatives. beilstein-journals.orgrsc.org For instance, a one-pot, three-component reaction of N-substituted vinylindoles/indazoles, ninhydrin, and an amino acid like sarcosine (B1681465) or L-proline affords novel spiropyrrolidine compounds. beilstein-journals.org

| Reactants | Solvent/Catalyst | Product | Key Features |

| Primary Amine + Acetylene Dicarboxylate + Formaldehyde | Water, TBAB | Polysubstituted Pyrrolidine | One-pot, domino cyclization. rasayanjournal.co.in |

| Isatin + Tetrahydroisoquinoline + Terminal Alkyne | Benzoic Acid | Dihydropyrrolo[2,1-a]isoquinolines | Sequential spirooxindole formation and rearrangement. acs.org |

| Vinylindole/Indazole + Ninhydrin + Sarcosine/L-proline | Methanol (B129727) | Spiropyrrolidine | One-pot, 1,3-dipolar cycloaddition. beilstein-journals.org |

Development of Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to design processes that are more environmentally benign. This includes the use of safer solvents, reducing waste, and improving energy efficiency.

Solvent-Free and Aqueous Media Syntheses

A significant focus in green synthesis is the replacement of volatile and toxic organic solvents with more sustainable alternatives like water, or by conducting reactions under solvent-free conditions. researchgate.netnih.gov

Water has been successfully employed as a solvent for the synthesis of pyrrolidines. For example, a one-pot, three-component reaction to produce highly functionalized pyrrolidines has been achieved in water using a recyclable phase-transfer catalyst. rasayanjournal.co.in The synthesis of N-methylpyrrolidine has also been demonstrated in an aqueous medium using an inexpensive and environmentally friendly catalyst. vjs.ac.vn

Solvent-free reactions, where the reactants themselves act as the reaction medium, offer another green alternative. researchgate.net The multicomponent synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been accomplished under solvent-free conditions, leading to good yields in a short reaction time. mdpi.com These approaches not only reduce environmental impact but can also simplify product purification. rsc.org

| Reaction | Conditions | Product | Green Advantages |

| Three-component synthesis of polysubstituted pyrrolidines | Water, TBAB catalyst | Polysubstituted Pyrrolidines | Use of water as a green solvent, recyclable catalyst. rasayanjournal.co.in |

| Synthesis of N-methylpyrrolidine | Aqueous medium, K₂CO₃ catalyst | N-Methylpyrrolidine | Inexpensive and environmentally friendly solvent and catalyst. vjs.ac.vn |

| Multicomponent synthesis of aminopyrido[2,3-d]pyrimidines | Solvent-free, heating | 4-Aminopyrido[2,3-d]pyrimidines | Avoids use of organic solvents, good yields, short reaction time. mdpi.com |

| Synthesis of pyrrolidine-fused spirooxindoles | EtOH/H₂O, catalyst-free, room temperature | Polycyclic pyrrolidine-fused spirooxindoles | Eco-friendly solvent system, high yields, easy purification. rsc.org |

Mechanochemical Reaction Optimization

Mechanochemical synthesis, which utilizes mechanical energy to initiate chemical reactions, offers a greener alternative to traditional solvent-based methods. numberanalytics.com The optimization of these solvent-free or low-solvent reactions is crucial for achieving high yields and purity. While specific studies on the mechanochemical synthesis of this compound are not extensively documented, the principles of mechanochemical reaction optimization for related N-heterocycles provide a clear framework.

The optimization of mechanochemical reactions often involves several key parameters. For instance, in the synthesis of tertiary N-methylated amines, a vibrational ball mill's frequency and milling time were optimized to achieve high yields (78-95%) in as little as 20 minutes. nih.gov The use of liquid-assisted grinding (LAG) with a minimal amount of solvent can also be critical. In the synthesis of spiro[indole–pyrrolidine] derivatives, piperidine (B6355638) was used as an additive, and increasing the milling time from 10 to 20 minutes boosted the yield from 83% to 97%. mdpi.com

Furthermore, the choice of reagents and grinding auxiliary materials is paramount. nih.gov In some cases, the use of an excess of one reagent can be minimized by introducing another base to facilitate the initial deprotonation step, thereby simplifying purification. murraystate.edu The development of mechanochemical methods for C-N bond formation, such as the nucleophilic substitution of alcohols, highlights the potential for creating safer and more efficient pathways for synthesizing precursors to compounds like this compound. taltech.ee

Table 1: Parameters for Mechanochemical Reaction Optimization

| tuneParameter | descriptionDescription | scienceExample Application |

|---|---|---|

| Milling Frequency & Time | Adjusting the speed and duration of mechanical grinding. | Optimized to 30 Hz for 20 minutes for N-methylation of secondary amines. nih.gov |

| Liquid-Assisted Grinding (LAG) | Addition of a small amount of liquid to facilitate the reaction. | Use of formalin as a methylating agent in a reductive amination. nih.gov |

| Additives/Catalysts | Inclusion of substances to improve reaction rate or yield. | Piperidine used in spiro[indole–pyrrolidine] synthesis. mdpi.com |

| Reagent Stoichiometry | Optimizing the molar ratios of reactants. | Minimizing excess amine by using triethylamine (B128534) for deprotonation. murraystate.edu |

Asymmetric Synthesis and Stereocontrol in this compound Analogs

The biological activity of chiral molecules is often dependent on their stereochemistry, making asymmetric synthesis a critical area of research. acs.org For analogs of this compound, controlling the stereochemistry of the pyrrolidine ring is of paramount importance.

Chiral Catalyst Development for Enantioselective Routes

The development of effective chiral catalysts is central to the enantioselective synthesis of pyrrolidine derivatives. A variety of catalytic systems have been explored, demonstrating high levels of enantioselectivity.

N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for a range of asymmetric transformations. researchgate.net Chiral NHCs can catalyze annulation reactions to produce complex chiral molecules, including dihydropyridinones with excellent enantioselectivities (>99% ee). organic-chemistry.org These catalysts operate through the formation of key intermediates like the Breslow intermediate or α,β-unsaturated acyl azoliums, which control the stereochemical outcome of the reaction. organic-chemistry.orgchemrxiv.org

Transition metal catalysts, particularly those based on rhodium and copper, are also widely used. Chiral rhodium complexes have been successfully employed in the highly enantioselective arylation of N-tosylaldimines, a key step in the one-pot synthesis of chiral 2-aryl pyrrolidines. organic-chemistry.org Similarly, copper-catalyzed enantioselective N-alkylation of aliphatic amines and C-H functionalization provide direct routes to enantioenriched benzylamines and other chiral amines. researchgate.net Brønsted acid catalysis, using catalysts like imidodiphosphorimidates (IDPi), has also proven effective for the intramolecular hydroamination of alkenes to form chiral pyrrolidines with high enantioselectivity (up to 95:5 er). chemrxiv.org

Table 2: Chiral Catalysts for Enantioselective Pyrrolidine Synthesis

| categoryCatalyst Type | biotechExample Catalyst | functionsReaction Type | verifiedAchieved Enantioselectivity (ee/er) |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Rovis triazolium catalyst D | [3+3] Annulation | >99% ee organic-chemistry.org |

| Transition Metal (Rhodium) | Chiral bicyclo[3.3.0]octadiene ligands with Rh-hydroxide | Arylation of aldimines | High yield, high ee organic-chemistry.org |

| Transition Metal (Copper) | Copper with chiral tridentate anionic ligands | N-alkylation of amines | Enantioconvergent researchgate.net |

| Brønsted Acid | Imidodiphosphorimidate (IDPi) | Intramolecular Hydroamination | up to 95:5 er chemrxiv.org |

Diastereoselective Synthesis of Substituted Pyrrolidines

Achieving control over multiple stereocenters is a significant challenge in the synthesis of complex pyrrolidine structures. Diastereoselective methods are employed to create specific stereoisomers from a mixture of possibilities.

One powerful strategy is the use of cascade reactions. For example, a one-pot nitro-Mannich/hydroamination cascade reaction, controlled by a combination of a base and a gold(I) catalyst, can produce substituted pyrrolidines with three stereocenters in high yields and with excellent diastereoselectivities. rsc.orgrsc.org Another approach involves the [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, which can generate up to four stereogenic centers in the pyrrolidine ring with high regio- and diastereoselectivity. acs.orgresearchgate.net The stereochemical outcome is often directed by a chiral auxiliary. nih.gov

Three-component reactions also offer an efficient route to highly substituted pyrrolidines. The reaction of aldehydes, amines, and 1,1-cyclopropanediesters catalyzed by Ytterbium triflate (Yb(OTf)₃) produces pyrrolidines with high diastereoselectivity, favoring a cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org Furthermore, methods have been developed for the stereocontrolled synthesis of pyrrolidines fused with other heterocyclic rings, such as 3-methylenetetrahydropyrans, creating complex polycyclic structures with defined stereochemistry. rsc.org

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, presents numerous advantages for chemical synthesis, including enhanced safety, better reaction control, and easier scalability from the laboratory to industrial production. mdpi.com These benefits are particularly relevant for the synthesis of pharmaceutical intermediates like this compound.

The application of flow chemistry to the synthesis of pyridine-containing compounds has been demonstrated. acs.orgbeilstein-journals.org For instance, a two-step flow process has been developed for the late-stage modification of complex pyridine-containing drugs. mdpi.com Continuous flow reactors have also been used for the synthesis of 3,5-disubstituted pyrazoles through sequential reactions without the need to isolate intermediates. rsc.org

A key advantage of flow chemistry is the ability to "telescope" multiple reaction steps, where the output of one reactor is fed directly into the next. A chemoenzymatic continuous process for synthesizing chiral pyridine-containing amines has been developed, which includes a transamination step. acs.org By using a biphasic solvent system, solubility limitations were overcome, allowing for high substrate concentrations. acs.org The generation and use of unstable intermediates, such as unstabilized azomethine ylides for the synthesis of 3-nitropyrrolidines, is also more manageable in a flow system. durham.ac.uk While a dedicated flow synthesis for this compound has not been specifically reported, the successful application of this technology to related heterocyclic and pyridine-containing compounds strongly suggests its feasibility and potential benefits for the large-scale, efficient production of this target molecule.

Chemical Reactivity, Functionalization, and Mechanistic Investigations of N 3 Pyridylmethyl Pyrrolidine

Exploration of Reaction Mechanisms Involving the Pyrrolidine (B122466) Nitrogen

The pyrrolidine nitrogen atom is a focal point of reactivity in N-(3-Pyridylmethyl)pyrrolidine due to its basic and nucleophilic nature. wikipedia.orgwikipedia.org This reactivity is central to many of its chemical transformations and derivatizations.

Nucleophilic Reactivity and Derivatization at the Nitrogen Center

The nitrogen atom in the pyrrolidine ring is a secondary amine and possesses a lone pair of electrons, making it a strong nucleophile. chemicalbook.comrsc.org This characteristic allows it to readily react with a variety of electrophiles. Common derivatization reactions include alkylation and acylation to form N-substituted products. chemicalbook.com For example, it can be attacked by alkylating agents to produce N-alkylpyridinium salts. wikipedia.org This nucleophilic character is fundamental to its use in the synthesis of more complex molecules. The general nucleophilicity of pyrrolidine makes it a versatile building block in organic synthesis. wikipedia.orgchemicalbook.com

| Reactant Type | Specific Reagent Example | Product Type |

| Alkyl Halide | Methyl Iodide (CH₃I) | N-Methyl-N-(3-pyridylmethyl)pyrrolidinium Iodide (Quaternary Salt) |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-Acetyl-N-(3-pyridylmethyl)pyrrolidine (Amide) |

| Isocyanate | Phenyl Isocyanate (C₆H₅NCO) | 1-Phenyl-3-(3-pyridylmethyl)pyrrolidinylurea (Urea Derivative) |

These derivatizations are crucial for modifying the molecule's physical and chemical properties, which is a key strategy in drug discovery and materials science.

Ring-Opening and Ring-Closure Reactions of Pyrrolidine Moiety

While the pyrrolidine ring is generally stable, it can undergo ring-opening reactions under specific, often strenuous, conditions. Such reactions are not common for this compound itself but are known for the pyrrolidine class of compounds. For example, certain triaziridines can undergo ring-opening in the presence of pyrrolidine. thieme-connect.de

Conversely, the synthesis of the pyrrolidine ring often involves ring-closure (cyclization) reactions. A notable modern method involves a photo-promoted ring contraction of pyridines with silylborane to create pyrrolidine derivatives, proceeding through a 2-azabicyclo[3.1.0]hex-3-ene intermediate. nih.gov Other synthetic routes to the pyrrolidine skeleton include intramolecular hydroamination of unactivated olefins and [3+2] cycloaddition reactions. organic-chemistry.org For instance, azomethine ylides can react with alkenes in a [3+2] cycloaddition to form the pyrrolidine ring, a method that has been adapted to engage previously unreactive unactivated and electron-rich olefins through the use of an organoaluminum promoter. scispace.com

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring exhibits aromatic character, but its reactivity is significantly influenced by the electronegative nitrogen atom, which deactivates the ring towards certain reactions compared to benzene. wikipedia.orglibretexts.org

Electrophilic Aromatic Substitution on Pyridine Derivatives

The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the ring nitrogen. libretexts.orgwikipedia.org This effect is exacerbated in acidic media, where the nitrogen becomes protonated, further deactivating the ring. wikipedia.orgquora.com When EAS does occur, it requires harsh conditions and substitution is directed to the 3-position (and by extension, the 5-position). libretexts.orgquora.com Attack at the 2- or 4-positions is disfavored because the resulting cationic intermediate would place a positive charge on the electronegative nitrogen atom. libretexts.orgquora.com For this compound, the existing substituent at the 3-position would sterically and electronically influence any further substitution, making reactions at the 5-position the most likely outcome, though still difficult to achieve. cdnsciencepub.comcdnsciencepub.com An alternative strategy to functionalize the pyridine ring involves first forming the Pyridine N-oxide, which is more reactive towards electrophilic substitution than pyridine itself. wikipedia.org

Radical Additions to Pyridine Ring

Radical reactions offer a more viable pathway for functionalizing the pyridine ring. In contrast to the challenges of electrophilic substitution, radical additions can proceed more readily. An example of this type of reaction is the photoinduced intermolecular charge transfer between 1,4-dihydropyridines and N-amidopyridinium salts, which can generate alkyl, acyl, and carbamoyl (B1232498) radicals for the C4-functionalization of pyridines without needing a photocatalyst. organic-chemistry.org While specific studies on this compound are not prevalent, the general principles of radical chemistry on pyridines apply. In some cases, radical ring-closure onto the pyridine nitrogen itself has been observed, demonstrating an alternative reaction pathway dependent on the substituents present. rsc.org

Derivatization and Functional Group Interconversions on this compound

Functional group interconversion is a key strategy for modifying molecules to alter their properties and reactivity. wikipedia.orgvanderbilt.edu For this compound, derivatization can occur at several sites.

The pyridine nitrogen can be oxidized to form the corresponding N-oxide. wikipedia.org This not only changes the basicity of the pyridine nitrogen but also alters the reactivity of the ring, facilitating other transformations. Another significant functional group interconversion is the hydrogenation of the pyridine ring. Using a catalyst such as Palladium on carbon (Pd/C) with hydrogen gas (H₂), the aromatic pyridine ring can be reduced to a saturated piperidine (B6355638) ring, yielding N-(3-Piperidinylmethyl)pyrrolidine. This transformation drastically changes the geometry and electronic properties of that portion of the molecule.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | m-CPBA or H₂O₂ | This compound N-oxide | Pyridine N-Oxidation |

| This compound | H₂, Pd/C | N-(3-Piperidinylmethyl)pyrrolidine | Pyridine Ring Hydrogenation |

| This compound | PhSO₂Cl, Et₃N | 1-(Phenylsulfonyl)-N-(3-pyridylmethyl)pyrrolidine | N-Sulfonylation of Pyrrolidine |

These derivatizations highlight the versatility of this compound as a scaffold in medicinal chemistry and organic synthesis, allowing for systematic modification to explore chemical space. mdpi.com

Synthesis of Substituted this compound Analogs for Structure-Reactivity Studies

The synthesis of substituted this compound analogs is crucial for understanding how structural modifications influence chemical reactivity. Various synthetic strategies have been developed to introduce substituents at different positions of both the pyrrolidine and pyridine rings.

One prominent method involves the asymmetric [3+2] cycloaddition of azomethine ylides. nih.gov For instance, N-(pyridylmethyl)imines can serve as precursors for these cycloadditions. researchgate.net A general approach utilizes the reaction of heterocyclic aldehydes, such as pyridine-3-carboxaldehyde, with glycylsultams to form a Schiff base. This intermediate generates a metallo-azomethine ylide in the presence of a metal catalyst (e.g., Ag(I) or Cu(I)), which then reacts with a dipolarophile like acrylonitrile (B1666552) in a concerted manner. nih.gov The use of a chiral auxiliary, such as Oppolzer's camphorsultam, allows for stereocontrol, yielding enantiomerically pure pyrrolidine fragments. nih.gov This methodology enables diversity by varying the heterocyclic aldehyde, the glycyl amine, and the final cleavage steps. nih.gov

Another strategy focuses on the palladium-catalyzed hydroarylation of N-alkyl pyrrolines to create 3-aryl pyrrolidines, which are valuable for their biological activities. chemrxiv.org This method provides a direct route to drug-like molecules from readily available precursors. chemrxiv.org While many palladium-catalyzed arylations of N-acyl pyrrolines result in alkene products, the use of N-alkyl pyrrolines, such as those derived from this compound, can lead to the desired hydroarylated pyrrolidine products. chemrxiv.org

Asymmetric lithiation represents another powerful technique. The lithiation of N-Boc-protected pyridylmethyl-3-chloropropyl amine with sec-butyllithium (B1581126) (s-BuLi) in the presence of a chiral ligand like (-)-sparteine, followed by intramolecular cyclization, affords the corresponding substituted pyrrolidine. For example, the lithiation of N-Boc-3-(3-pyridyl)methyl-3-chloropropylamine at -78 °C yielded the cyclized product (S)-N-Boc-2-(3-pyridyl)pyrrolidine. whiterose.ac.uk

Furthermore, Michael addition reactions provide a pathway to 3-substituted pyrrolidine-2,5-diones. These reactions can be catalyzed and offer a route to derivatives that can be further modified to generate analogs of this compound. nih.gov

The following table summarizes various synthetic routes to substituted pyrrolidine analogs relevant for structure-reactivity studies.

| Synthetic Method | Precursors | Key Reagents/Catalysts | Product Type | Reference |

| Asymmetric [3+2] Cycloaddition | Pyridine-3-carboxaldehyde, Glycylsultam, Acrylonitrile | Ag(I) or Cu(I) complexes, Chiral auxiliary | Enantiomerically pure 2-cyano-5-(3-pyridyl)pyrrolidines | nih.gov |

| Palladium-Catalyzed Hydroarylation | N-(3-pyridyl)-Δ²-pyrroline, Aryl halide | Palladium catalyst | 3-Aryl-N-(3-pyridyl)pyrrolidines | chemrxiv.org |

| Asymmetric Lithiation-Cyclization | N-Boc-3-(3-pyridyl)methyl-3-chloropropylamine | s-BuLi, (-)-sparteine | (S)-N-Boc-2-(3-pyridyl)pyrrolidine | whiterose.ac.uk |

| Michael Addition | Maleimides, Heterocyclic nucleophiles | Base or organocatalyst | 3-Hetaryl-pyrrolidine-2,5-diones | nih.gov |

Investigation of Functional Group Tolerance in Reaction Conditions

The utility of synthetic methods is often defined by their tolerance to various functional groups, which allows for the synthesis of complex molecules without the need for extensive protection-deprotection strategies. researchgate.net Investigations into the synthesis of pyrrolidines and their derivatives have highlighted the compatibility of several key reaction types with a range of functional groups.

In the context of photocatalysis, which enables reactions under mild conditions, a variety of functional groups are well-tolerated. For example, visible-light-mediated photocatalytic reactions for C-H functionalization have shown tolerance for halides (bromide), ethers, esters, protected amines, and amides. uni-regensburg.de This is particularly relevant for modifying the this compound scaffold, as these groups can be present on either the pyridine ring or on substituents of the pyrrolidine ring.

Rhodium-catalyzed hydroamination of unactivated olefins to form five-membered rings like pyrrolidine also demonstrates broad functional group tolerance. These mild reactions are compatible with hydroxyl, halo, cyano, and carboalkoxyl groups. organic-chemistry.org Similarly, copper-catalyzed intramolecular amination to produce pyrrolidines exhibits good functional group tolerance and high regio- and chemoselectivity. organic-chemistry.org Radical reactions, known for their high chemoselectivity, are also effective for pyrrolidine synthesis, accommodating a wide array of functional groups due to the mild reaction conditions often employed.

The table below outlines the tolerance of different functional groups in various reaction types used for synthesizing or modifying pyrrolidine structures.

| Reaction Type | Tolerated Functional Groups | Significance for this compound Analogs | Reference | | :--- | :--- | :--- | :--- | :--- | | Photocatalytic C-H Functionalization | Bromides, Ethers, Esters, Protected Amines, Amides | Allows for late-stage functionalization of complex analogs. | uni-regensburg.de | | Rhodium-Catalyzed Hydroamination | Hydroxyl, Halo, Cyano, Carboalkoxyl | Enables the synthesis of pyrrolidine rings bearing polar and reactive groups. | organic-chemistry.org | | Copper-Catalyzed Intramolecular Amination | Various functional groups (not specified in detail) | Provides a regioselective and chemoselective method for synthesis. | organic-chemistry.org | | Radical Cyclization | High functional group tolerance in general | Permits the use of substrates with diverse functionalities under mild conditions. | | | Decarboxylative Michael Addition | Halides (Cl) | Allows for the synthesis of complex chromanone structures attached to a pyridylmethyl group. | mdpi.com |

Kinetic and Thermodynamic Profiling of this compound Transformations

Understanding the kinetic and thermodynamic parameters of reactions involving this compound is essential for optimizing reaction conditions and controlling product outcomes. Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), provide insight into reaction pathways, transition states, and activation energies.

One studied transformation of the pyrrolidine ring is its contraction to a cyclobutane. DFT calculations on this type of reaction revealed that the rate-determining step is the cleavage of two C-N bonds and the release of N₂ from a 1,1-diazene intermediate. acs.org For a series of substituted pyrrolidines, the calculated activation barriers for the rate-determining step were found to be in the range of 16.0 to 17.7 kcal/mol. acs.org Interestingly, these studies showed that a lower activation barrier did not necessarily correlate with a higher experimental yield, suggesting other factors, such as subsequent reaction pathways, influence the outcome. acs.org

In reactions involving the pyridylmethyl moiety, such as the doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone (B188151) derivatives, mechanistic studies have confirmed the proposed reaction pathway. mdpi.com Such studies are crucial for understanding the factors that control regioselectivity and for developing enantioselective variants. mdpi.com

Electrochemical studies of copper complexes with substituted tris(2-pyridylmethyl)amine (B178826) (TPMA) ligands, which are structurally related to the N-(3-pyridylmethyl) group, provide valuable data on redox properties and complex stability. These studies found that electron-donating groups on the pyridine rings stabilize the Cu(II) oxidation state over the Cu(I) state. researchgate.net Kinetic studies of Atom Transfer Radical Polymerization (ATRP) using these complexes as catalysts showed that more reducing catalysts led to an induction period, attributed to the slow regeneration of the active Cu(I) species. researchgate.net

The table below presents a summary of kinetic and thermodynamic data from relevant studies on pyrrolidine and pyridylmethyl transformations.

| Transformation | Methodology | Key Findings | Parameter (Example) | Reference |

| Pyrrolidine Ring Contraction | DFT Calculations | The rate-determining step is N₂ release from a 1,1-diazene intermediate. | Activation Energy (rds): 16.0 - 17.7 kcal/mol | acs.org |

| Decarboxylative Michael Addition | Mechanistic Experiments | Confirmed the decarboxylative pathway of the cascade reaction. | N/A (Qualitative) | mdpi.com |

| Redox of Cu-Tris(pyridylmethyl)amine Complexes | Electrochemistry (Cyclic Voltammetry) | EDGs on pyridine rings stabilize the Cu(II) state. | E₁/₂ = -0.42 V vs SCE for Br-CuII(TPMA*3)+ | researchgate.net |

| ATRP Catalysis | Kinetic Studies | More reducing catalysts show an induction period due to slow Cu(I) regeneration. | N/A (Qualitative) | researchgate.net |

Advanced Spectroscopic and Chromatographic Techniques for Chemical Characterization and Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural and dynamic investigation of N-(3-Pyridylmethyl)pyrrolidine and its analogues. This non-destructive technique offers detailed information at the atomic level.

1D and 2D NMR for Elucidation of Novel Derivatives

One-dimensional (1D) and two-dimensional (2D) NMR techniques are fundamental for the structural elucidation of novel derivatives of this compound. 1D NMR, including ¹H and ¹³C spectra, provides initial information on the chemical environment of protons and carbons within the molecule. For instance, in the synthesis of novel pyrrolidine (B122466) derivatives, ¹H NMR is used to identify characteristic signals, such as the disappearance of a starting material's signal and the appearance of new peaks corresponding to the product. acgpubs.org

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms. mdpi.com These techniques are crucial for unambiguously assigning all proton and carbon signals, especially in complex derivatives. For example, HMBC spectra can help determine the configuration of substituents on the pyrrolidine ring by observing long-range correlations between protons and carbons. mdpi.com The analysis of various novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives has been successfully carried out using these NMR techniques to verify their structures. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrrolidine Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrolidine H-2' | 3.70–3.53 (m) | 45.1 |

| Pyrrolidine H-5' | 3.70–3.53 (m) | 43.3 |

| Pyrrolidine H-4' | 2.19–2.05 (m) | 34.2 |

| Benzyl CH₂ | 5.11 (s) | 67.9 |

| Aromatic C-H | 7.42–7.14 (m) | 128.5, 127.9, 123.8, 122.1, 109.3 |

| Carbonyl C=O | - | 176.9 |

Note: Data extracted from a study on spiro[pyrrolidine-3,3′-oxindoles] and is illustrative of the types of data obtained. mdpi.com

Dynamic NMR for Conformational Analysis and Rotational Barriers

Dynamic NMR (DNMR) is a powerful technique for studying the conformational dynamics and rotational barriers in molecules like this compound. The pyrrolidine ring is not planar and can adopt various envelope and twisted conformations. researchgate.net DNMR can be used to determine the energy barriers between these different conformations.

In Situ NMR for Reaction Monitoring and Mechanistic Insights

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic information. magritek.comuni-regensburg.de By setting up an NMR experiment directly within the reaction vessel or by flowing the reaction mixture through the spectrometer, researchers can track the disappearance of reactants and the formation of products and intermediates over time. magritek.comcsic.es

This technique is particularly useful for understanding the reaction pathways involved in the synthesis of this compound and its derivatives. For example, in the synthesis of pyrrolidine derivatives through catalytic hydroamination, ¹H NMR spectroscopy can be used to monitor the conversion of the starting aminoalkene to the cyclized product. rsc.org The quantitative nature of NMR allows for the determination of reaction rates and the identification of any transient intermediates, offering deep mechanistic insights. chemrxiv.orgugr.es The development of benchtop NMR spectrometers has made this powerful technique more accessible for routine reaction monitoring in chemistry labs. magritek.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical tool that provides information about the molecular weight and structure of this compound and its derivatives by measuring the mass-to-charge ratio (m/z) of ionized molecules.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Products

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of the elemental composition of newly synthesized compounds. rsc.org Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident assignment of a unique molecular formula to a given mass. rsc.orgmiamioh.edu

In the characterization of novel derivatives of this compound, HRMS is used to confirm the identity of the synthesized products. For example, in the synthesis of spiro[indoline-3,3′-pyrrolidine] derivatives, HRMS (ESI+) was used to confirm the calculated mass of the protonated molecule [M+H]⁺. mdpi.comnih.gov This level of accuracy is crucial for differentiating between compounds with very similar molecular weights.

Table 2: Example of HRMS Data for a Synthesized Pyrrolidine Derivative

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|---|---|---|

| 1'-(2-Fluorobenzyl)-1-(phenylsulfonyl)spiro[indoline-3,3'-pyrrolidine] | C₂₄H₂₅FN₂O₂S | 405.1637 | 405.1620 |

| 1'-(Ethyl)-1-(phenylsulfonyl)spiro[indoline-3,3'-pyrrolidine] | C₁₉H₂₃N₂O₂S | 343.1480 | 343.1496 |

Note: Data extracted from a study on spiro[pyrrolidine-3,3′-oxindoles] and their indoline (B122111) analogues. mdpi.comnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of molecules by analyzing their fragmentation patterns. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are then analyzed. This process provides detailed information about the connectivity of atoms within the molecule. lcms.cz

The fragmentation pathways of this compound and its derivatives can be studied using techniques like collision-induced dissociation (CID). uab.edu By analyzing the masses of the fragment ions, it is possible to deduce the structure of the original molecule. For instance, the fragmentation of α-pyrrolidinophenone synthetic cathinones, which share the pyrrolidine moiety, often involves the loss of the pyrrolidine ring or the aromatic ring. wvu.edu Understanding these fragmentation patterns is crucial for the structural identification of unknown compounds and for distinguishing between isomers. acdlabs.com While specific MS/MS fragmentation data for this compound is not detailed in the provided results, the general principles of fragmentation analysis for similar structures are well-established. wvu.edu

Vibrational Spectroscopy (IR, Raman)

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Reaction Progress

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique for identifying the functional groups present in this compound. dntb.gov.uayoutube.com The FT-IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrational frequencies of its specific chemical bonds. researchgate.netresearchgate.net

In the context of this compound, FT-IR spectroscopy can be used to monitor the progress of its synthesis. For instance, during a reductive amination reaction to form the compound, the disappearance of the carbonyl (C=O) stretching band from the starting aldehyde and the primary amine (N-H) stretching bands, along with the appearance of bands associated with the newly formed tertiary amine and the pyridine (B92270) ring, would indicate the reaction's progression.

Key functional groups of this compound and their expected FT-IR absorption regions are:

C-N Stretching: Vibrations associated with the pyrrolidine ring and the bond connecting it to the methyl group.

C-H Stretching: Aliphatic C-H bonds in the pyrrolidine ring and the methylene (B1212753) bridge, as well as aromatic C-H bonds in the pyridine ring.

Pyridine Ring Vibrations: Characteristic stretching and bending vibrations of the C=C and C=N bonds within the pyridine ring.

A table of expected FT-IR peaks for this compound is provided below.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch (Pyridine) | 3100-3000 |

| Aliphatic C-H Stretch (Pyrrolidine, CH₂) | 3000-2850 |

| C=N Stretch (Pyridine Ring) | ~1600 |

| C=C Stretch (Pyridine Ring) | ~1580, 1480, 1430 |

| C-N Stretch | 1360-1080 |

| C-H Bending | 1470-1370 |

| Pyridine Ring Bending | Below 1000 |

This table is generated based on typical infrared absorption frequencies for the respective functional groups.

Raman Spectroscopy for Structural Characterization

Raman spectroscopy serves as a complementary technique to FT-IR for the structural characterization of this compound. renishaw.comresearchgate.net It detects inelastic scattering of monochromatic light, providing information on vibrational modes that are often weak or absent in IR spectra. mdpi.com This is particularly useful for analyzing the symmetric vibrations and the carbon skeleton of the molecule.

For this compound, Raman spectroscopy can provide detailed information about:

Skeletal Vibrations: The vibrations of the pyrrolidine and pyridine rings, offering insights into their conformation and substitution patterns.

Metal-Ligand Interactions: In studies involving metal complexes of this compound, Raman spectroscopy can be used to investigate the coordination of the ligand to a metal center by observing changes in the vibrational frequencies of the pyridine and pyrrolidine rings upon complexation. mdpi.com

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis, enabling a more complete structural elucidation of this compound and its derivatives. mdpi.commdpi.com

X-ray Crystallography for Solid-State Structure Determination of this compound Complexes and Derivatives

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline solids. numberanalytics.comkurnakov.institute This method is particularly valuable for elucidating the solid-state structure of this compound when it is part of a larger complex or a derivative that can be crystallized. jhu.edu

In the context of its complexes, where this compound acts as a ligand, X-ray crystallography can provide precise information on:

Coordination Geometry: The arrangement of the ligand around a central metal ion.

Bond Lengths and Angles: Exact measurements of the distances and angles between atoms within the complex, offering insights into the nature and strength of the coordination bonds. researchgate.net

Intermolecular Interactions: Details on how the complex molecules pack in the crystal lattice, including hydrogen bonding and van der Waals forces.

For example, research on iron(III) complexes with ligands similar in structure to this compound has utilized X-ray crystallography to reveal distorted octahedral coordination geometries and to compare bond distances, such as Fe-N(pyrrolidine) versus Fe-N(pyridine). researchgate.net Similarly, studies on copper complexes have employed this technique to determine the coordination environment and the distances between metal centers. jhu.edu

The data obtained from X-ray crystallography is crucial for understanding the structure-property relationships in materials containing this compound and for the rational design of new complexes with specific catalytic or other functional properties.

Advanced Chromatographic Separations

Advanced chromatographic techniques are indispensable for the analysis and purification of this compound, ensuring its chemical purity and, when relevant, its enantiomeric integrity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. csfarmacie.cz For this compound, HPLC is employed for two primary purposes: assessing its purity and determining the enantiomeric excess if a chiral synthesis is performed.

Purity Assessment: A standard reversed-phase HPLC method can be developed to separate this compound from any starting materials, by-products, or degradation products. The area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity.

Enantiomeric Excess Determination: Since this compound can be chiral if synthesized from chiral precursors or through an asymmetric synthesis, determining its enantiomeric purity is often necessary. nih.gov This is typically achieved using chiral HPLC, which employs a chiral stationary phase (CSP). csfarmacie.czmdpi.comeijppr.com The CSP interacts differently with the two enantiomers, leading to their separation and allowing for the quantification of each. scielo.brnih.gov The enantiomeric excess (e.e.) can then be calculated from the relative peak areas of the two enantiomers. The use of a circular dichroism (CD) detector in series with a UV detector can enhance the online determination of enantiomer concentrations. atlantis-press.com

The table below outlines a typical setup for chiral HPLC analysis.

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based, Pirkle-type) csfarmacie.czeijppr.com |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol) csfarmacie.cz |

| Detector | UV-Vis or Circular Dichroism (CD) atlantis-press.com |

| Flow Rate | Optimized for best separation |

| Temperature | Controlled to ensure reproducibility |

This table represents a generalized HPLC setup and specific conditions would need to be optimized for this compound.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds without decomposition. researchgate.netthermofisher.com It is particularly useful for analyzing the volatile products that may be formed during the synthesis of this compound or in subsequent reactions where it is used as a starting material. nih.govresearchgate.net

For instance, if the synthesis of this compound involves volatile reactants or produces volatile by-products, GC can be used to monitor the reaction progress and to assess the purity of the final product with respect to these volatile components. The sample is vaporized and injected into a column, where components are separated based on their boiling points and interactions with the stationary phase. researchgate.net A mass spectrometer is often coupled with the GC (GC-MS) to identify the separated components based on their mass spectra. nih.govmdpi.com

Key applications of GC in the context of this compound include:

Monitoring Reaction By-products: Identifying and quantifying volatile impurities.

Analysis of Headspace: Analyzing the volatile components in the gas phase above a sample of this compound.

Thermal Decomposition Studies: Investigating the volatile products formed when this compound is subjected to high temperatures.

Preparative Chromatography for Compound Isolation

Preparative chromatography is a crucial technique for the isolation and purification of specific compounds from a mixture, such as the products of a chemical synthesis. In the context of this compound and its derivatives, preparative chromatography is employed to separate the target molecule from starting materials, byproducts, and other impurities, yielding a compound of high purity required for further research and characterization. The choice of the preparative chromatographic method depends on the scale of the purification, the physicochemical properties of the compound, and the nature of the impurities.

The two primary modes of preparative liquid chromatography used for the isolation of compounds like this compound are normal-phase chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC).

Normal-Phase Preparative Chromatography

Normal-phase chromatography typically utilizes a polar stationary phase, most commonly silica (B1680970) gel, and a non-polar or moderately polar mobile phase. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. More polar compounds interact more strongly with the silica gel and thus elute later than less polar compounds.

In the synthesis of various pyrrolidine derivatives, flash chromatography, a rapid form of preparative column chromatography, is frequently employed for purification. nih.govmdpi.comwhiterose.ac.uknih.govnih.gov The crude product is loaded onto a column packed with silica gel and eluted with a solvent system of appropriate polarity. The polarity of the eluent is often gradually increased (gradient elution) to facilitate the separation of compounds with a wide range of polarities. mdpi.comnih.gov

For instance, in the purification of related heterocyclic compounds, various solvent systems have been successfully used. The selection of the solvent system is critical for achieving optimal separation. Common solvent systems for normal-phase chromatography of pyrrolidine-containing molecules include mixtures of ethyl acetate (B1210297) and hexanes, or dichloromethane (B109758) and methanol (B129727). mdpi.comrochester.edu The choice of solvent depends on the polarity of the target compound. For more polar compounds, a more polar solvent system like 5% methanol in dichloromethane might be a suitable starting point, while for less polar compounds, a mixture like 10-50% ethyl acetate in hexane (B92381) is often effective. rochester.edu

Table 1: Examples of Normal-Phase Preparative Chromatography Conditions for Pyrrolidine Derivatives

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |

| (S)-3-Chloro-5-ethyl-6-hydroxy-2-methoxy-N-((1-(3-phenylpropyl)pyrrolidin-2-yl)methyl)benzamide | Silica Gel (Flash Chromatography) | 10% Acetone/Chloroform | nih.gov |

| 1′-(2-Fluorobenzyl)-1-(phenylsulfonyl)spiro[indoline-3,3′-pyrrolidine] | Silica Gel (Flash Chromatography) | Gradient: Hexane: Ethyl Acetate 0% to 20% | nih.gov |

| 1′-Methyl-1-(phenylsulfonyl)spiro[indoline-3,3′-pyrrolidine] | Silica Gel (Flash Chromatography) | Gradient: Dichloromethane: Methanol 0% to 10% | mdpi.com |

| Triethyl-2-oxo-1′-phenylspiro(indoline-3,3′-pyrrolidine)-2′,4′,5′-tricarboxylate | Silica Gel (Flash Chromatography) | Petroleum ether/Ethyl acetate = 5:1 | nih.gov |

| 4-Phenylpiperidine (related heterocycle) | Silica Gel (Flash Chromatography) | 97:3 Hexane-EtOAc | whiterose.ac.uk |

Reverse-Phase Preparative High-Performance Liquid Chromatography (RP-HPLC)

Reverse-phase HPLC is a powerful technique for the high-resolution purification of compounds. It employs a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. In RP-HPLC, non-polar compounds are retained more strongly by the stationary phase and elute later than polar compounds.

For compounds that are soluble in polar solvents, such as the hydrochloride salt of this compound, preparative RP-HPLC can be an effective purification method. A method for the analysis of the structurally similar compound 3-((3-Pyridylmethyl)amino)propanol using reverse-phase HPLC has been reported and is noted to be scalable for preparative separation. sielc.com This method utilizes a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

The development of a preparative RP-HPLC method often starts with analytical scale experiments to optimize the separation conditions, such as the gradient profile and flow rate, which are then scaled up for preparative purposes. chromatographyonline.com

Table 2: Illustrative Reverse-Phase HPLC Conditions for a Related Compound

| Compound | Stationary Phase | Mobile Phase | Detection | Scalability | Reference |

| 3-((3-Pyridylmethyl)amino)propanol | Newcrom R1 (Reverse-Phase) | Acetonitrile (MeCN), Water, and Phosphoric Acid | Not Specified | Scalable for preparative separation | sielc.com |

The isolation of this compound from a reaction mixture would typically involve an initial work-up procedure to remove bulk impurities, followed by preparative chromatography to achieve high purity. The choice between normal-phase and reverse-phase chromatography would depend on the specific properties of the crude product and the impurities present. Monitoring of the fractions collected during preparative chromatography is essential and is often performed using thin-layer chromatography (TLC) for normal-phase separations or analytical HPLC for RP-HPLC separations to identify the fractions containing the pure product.

Computational Chemistry and Theoretical Investigations of N 3 Pyridylmethyl Pyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of N-(3-Pyridylmethyl)pyrrolidine at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the reactivity of molecules. mdpi.comajchem-a.com DFT calculations, particularly using hybrid functionals like B3LYP, are widely employed because they often yield results that are in close agreement with experimental data. ajchem-a.com For molecules like this compound, DFT can be used to determine key properties that govern their chemical behavior.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. ajchem-a.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap) is a significant indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. mdpi.com These descriptors include:

Chemical Potential (µ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. mdpi.com

Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

These parameters can be calculated to predict how this compound will interact in chemical reactions. mdpi.com Furthermore, Molecular Electrostatic Surface Potential (MESP) maps can be generated to identify the most active sites for electrophilic and nucleophilic attacks. mdpi.com

The choice of the functional and basis set, such as B3LYP/6-311++G(d,p), is critical for obtaining accurate predictions of molecular properties in both gas and aqueous phases. mdpi.com DFT methods have been successfully applied to study the reactivity of various nitrogen-containing heterocyclic compounds, providing a reliable framework for understanding the chemical behavior of this compound. mdpi.comfrontiersin.orgnih.gov

Ab Initio Methods for Energy Minimization and Transition State Characterization

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are crucial for detailed investigations of molecular energetics. letstalkacademy.com These methods are employed for energy minimization to find the most stable geometric conformations of a molecule and for characterizing the transition states of chemical reactions. letstalkacademy.comhi.is

Energy minimization techniques, such as the conjugate gradients method, are used to locate the lowest energy conformation on the potential energy surface, which corresponds to the molecule's most stable structure. hi.isaps.org For a molecule like this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the global energy minimum. letstalkacademy.com

The characterization of transition states is fundamental to understanding reaction mechanisms. ufl.edu Ab initio methods can be used to locate the saddle points on the potential energy surface that represent the transition state structure. psu.eduwayne.edu The energy of this transition state determines the activation energy of the reaction. While methods like MP2/6-31G(d,p) may not always be sufficient for highly accurate transition state energy calculations, they can provide valuable insights through error cancellation in certain reaction types. psu.edu For more complex reactions, understanding the transition state provides a detailed, atomic-level picture of the reaction pathway. ufl.edu

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the three-dimensional structure and dynamic behavior of this compound.

Exploration of Preferred Conformations and Torsional Dynamics

The pyrrolidine (B122466) ring is a flexible five-membered ring that can adopt various conformations. nih.gov The conformational preferences of the pyrrolidine ring in substituted analogs can be investigated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling. beilstein-journals.org Quantum mechanics calculations are particularly useful for analyzing the conformational landscape, indicating that factors like protonation can lead to different preferred envelope conformations of the pyrrolidine ring in solution. rsc.org

For this compound, the relative orientation of the pyridyl and pyrrolidine rings is determined by the torsional dynamics around the connecting single bond. The rotation around this bond can lead to different conformers with varying energies. Computational modeling can map out the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |

|---|---|---|

| 0 | 5.0 | Eclipsed (Sterically hindered) |

| 60 | 0.5 | Gauche |

| 120 | 2.0 | Partially Eclipsed |

| 180 | 0.0 | Anti (Most stable) |

Interaction Studies with Small Molecules in Chemical Systems (non-biological)

This compound can engage in various non-covalent interactions with other small molecules. raineslab.com The pyridyl nitrogen can act as a hydrogen bond acceptor, while the pyrrolidine nitrogen can also participate in hydrogen bonding, particularly in its protonated form.

Computational studies can model these interactions. For instance, the interaction of the pyridyl group with other molecules, such as the axial coordination to a metal center in a porphyrin complex, has been studied. researchgate.net These studies show that such interactions can be characterized by changes in spectroscopic properties, like shifts in the Soret band of the porphyrin. researchgate.net

The interaction of this compound with small molecules can be critical in various chemical contexts. For example, in the formation of fullerene complexes, the pyridyl group can coordinate to a metal center, influencing the electronic properties of the resulting supramolecular assembly. researchgate.net Molecular modeling can help elucidate the geometry and strength of these interactions.

Prediction of Spectroscopic Properties from Computational Models

Computational models are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound. nih.gov

Quantum chemical calculations, particularly DFT and its time-dependent extension (TD-DFT), can predict various spectroscopic data. researchgate.net For instance, theoretical calculations can simulate UV-vis spectra by calculating the electronic transition energies and oscillator strengths. nih.gov The calculated spectra can then be compared with experimental data to confirm the molecular structure and understand the nature of the electronic transitions. In similar systems, DFT has been used to predict Mössbauer, UV-vis, and Nuclear Resonance Vibrational Spectroscopy (NRVS) data to understand electronic structures. nih.gov

Vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra. The calculated vibrational modes help in the assignment of the observed spectral bands to specific molecular motions. Furthermore, NMR chemical shifts can be predicted computationally, which, when compared with experimental spectra, aid in structure elucidation and conformational analysis. beilstein-journals.org For example, ¹H-NMR spectra can reveal distinct signals for the protons in the molecule, which are influenced by their chemical environment and the molecule's conformation. mdpi.com

| Spectroscopic Technique | Predicted Parameter | Calculated Value |

|---|---|---|

| UV-vis | λmax (nm) | ~260 nm (π→π* transition of pyridine) |

| 1H NMR | δ (ppm) - Pyridyl H | 7.2-8.5 |

| δ (ppm) - Pyrrolidine H | 1.8-3.5 | |

| 13C NMR | δ (ppm) - Pyridyl C | 120-150 |

| δ (ppm) - Pyrrolidine C | 25-60 |

Reaction Pathway Analysis and Energetics using Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving heterocyclic compounds like this compound. These theoretical investigations provide deep insights into reaction feasibility, selectivity, and the stability of intermediates and transition states, which are often difficult to probe experimentally. By modeling reaction pathways and calculating their associated energy changes, researchers can predict the most likely mechanisms, rationalize experimental outcomes, and guide the development of new synthetic strategies.

Detailed Research Findings

Theoretical studies on reactions involving pyridine (B92270) and pyrrolidine moieties reveal intricate energy landscapes. For instance, in reactions forming pyrrolidine derivatives, computational analysis is crucial for understanding stereoselectivity and regioselectivity. DFT calculations have been employed to explore mechanisms such as cycloadditions, ring contractions, and catalyzed cross-coupling reactions. researchgate.net

One area of significant computational investigation is the cycloaddition reaction mediated by pyridinium (B92312) ylides. researchgate.net The formation of these ylides and their subsequent reactions are critical steps in synthesizing various functionalized nitrogen-containing heterocycles. Quantum chemical calculations can map out the potential energy surface for both desired and undesired reaction pathways. researchgate.net For example, in a three-component reaction involving a pyridine derivative, an ylide formation barrier might be calculated to be as low as 1.0 to 1.3 kcal/mol, indicating a facile process. rsc.orgnih.gov However, the stability of the final product can vary, with some dearomatized pyridine rings being too unstable to isolate, a phenomenon that can be predicted and explained by computational models. rsc.orgnih.gov

The energetics of these pathways are key to understanding reaction outcomes. Calculations determine the Gibbs free energies (ΔG) of transition states (TS) and intermediates, with the rate-determining step being the one with the highest activation energy (ΔG‡). acs.org In a study on the contraction of pyrrolidines to form cyclobutanes, DFT calculations identified the rate-determining step as the release of N₂ from a 1,1-diazene intermediate, with a calculated activation energy of 17.7 kcal/mol. acs.org This type of analysis allows for a quantitative comparison between competing pathways.

Furthermore, computational models can explain the origins of selectivity. In the synthesis of substituted pyrrolidine-2,3-diones, DFT calculations showed that the observed product distribution was a result of kinetic control rather than thermodynamic control, meaning the product that forms fastest (via the lowest energy barrier) is the one that predominates. beilstein-journals.orgbeilstein-journals.org

The choice of computational method is critical for accuracy. Functionals such as M06-2X and ωB97X-D, combined with appropriate basis sets like 6-311+G(d,p) or Def2-SVP, are commonly used to provide reliable energetic data for organic reactions. researchgate.netacs.org These methods can also account for solvent effects using models like the Conductor-like Polarizable Continuum Model (CPCM), which is essential for comparing theoretical data with experimental results conducted in solution. researchgate.net

Interactive Data Tables

The following tables summarize representative energetic data from computational studies on reactions involving pyrrolidine and pyridine derivatives, illustrating the types of insights gained from theoretical analysis.

Table 1: Calculated Activation and Reaction Energies for Key Reaction Types This table showcases calculated energy values for different types of reactions relevant to the synthesis and transformation of pyrrolidine-based structures. The data highlights how computational chemistry quantifies the feasibility and kinetics of specific reaction steps.

| Reaction Type / Step | Computational Method | Calculated Energy Barrier (ΔG‡ or ΔE‡) | Net Reaction Energy (ΔG° or ΔE) | Source |

| Pyridinium Ylide Formation | ωB97X-D | 1.0 - 1.3 kcal/mol | Not specified | rsc.orgnih.gov |

| Pyrrolidine Ring Contraction (N₂ release) | DFT (unspecified) | 17.7 kcal/mol | -109.0 kcal/mol (for biradical formation) | acs.org |

| Iminium Ion Exchange Equilibrium | M06-2X/6-311+G(d,p) | Not applicable | -9.7 to +3.3 kcal/mol (gas phase) | acs.org |

| Pd-Catalyzed Carbamate Formation (Pathway 1) | DFT (unspecified) | Not specified | -84.7 kcal/mol | mdpi.com |

| Pd-Catalyzed Carbamate Formation (Overall) | DFT (unspecified) | Not specified | -238.7 kcal/mol | mdpi.com |

Table 2: Comparison of Competing Reaction Pathways This table illustrates how computational analysis can be used to compare the energetics of different possible reaction pathways, thereby predicting the major product.

| Reaction System | Pathway | Computational Method | Key Transition State Energy (Relative Gibbs Energy) | Predicted Outcome | Source |

| Pyridinium Ylide Cycloaddition | Desired Pathway | ωB97X-D/Def2-SVP/CPCM | Lower energy barrier | Favored | researchgate.net |

| Pyridinium Ylide Cycloaddition | Undesired Pathway | ωB97X-D/Def2-SVP/CPCM | Higher energy barrier | Disfavored | researchgate.net |

| Pyrrolidine-2,3-dione Synthesis | Kinetic Pathway | DFT (unspecified) | Lowest ΔG# | Major Product | beilstein-journals.orgbeilstein-journals.org |

| Pyrrolidine-2,3-dione Synthesis | Thermodynamic Pathway | DFT (unspecified) | Higher ΔG# | Minor Product | beilstein-journals.orgbeilstein-journals.org |

Applications of N 3 Pyridylmethyl Pyrrolidine in Synthetic Research and Materials Science

N-(3-Pyridylmethyl)pyrrolidine as a Building Block in Complex Organic Synthesis

The bifunctional nature of this compound, featuring both a nucleophilic secondary amine and a pyridine (B92270) ring capable of various transformations, positions it as a versatile building block in the synthesis of intricate organic structures. thermofisher.comresearchgate.netwikipedia.org

Precursor to Advanced Heterocyclic Systems

This compound serves as a foundational scaffold for the synthesis of more complex heterocyclic systems. The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is a common motif in many natural products and biologically active compounds. thermofisher.comwikipedia.org Its structure can be modified through various reactions, such as N-alkylation or acylation, to introduce additional functional groups and build molecular complexity. vjs.ac.vn For instance, the pyrrolidine nitrogen can act as a nucleophile to participate in reactions that form larger ring systems or attach the molecule to other scaffolds.

The pyridine ring, an aromatic heterocycle, also offers numerous avenues for synthetic elaboration. researchgate.netnih.gov It can undergo substitution reactions or be used as a coordinating element in metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The combination of the pyrrolidine and pyridine moieties within the same molecule allows for a stepwise or concerted construction of advanced heterocyclic frameworks with potential applications in medicinal chemistry and materials science. One example includes its use in the synthesis of complex pyrrolidinyl-containing structures like 4-BENZOYL-5-(2,4-DICHLOROPHENYL)-3-HYDROXY-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE.

Role in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.govorganic-chemistry.org this compound, with its distinct reactive sites, is a suitable candidate for designing MCRs. The secondary amine of the pyrrolidine can participate as a nucleophilic component, while the pyridine ring can be involved in subsequent cyclization or transformation steps.

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially without the need for isolating intermediates. uic.edubaranlab.org The structure of this compound can be strategically utilized to initiate or participate in cascade sequences. For example, an initial reaction at the pyrrolidine nitrogen could trigger a subsequent cyclization involving the pyridine ring, leading to the rapid assembly of complex polycyclic structures. The development of such reactions is a significant area of research aimed at streamlining synthetic routes to valuable compounds. uic.edu

Ligand Design and Coordination Chemistry Studies

The presence of two nitrogen atoms with different electronic properties—the sp³-hybridized nitrogen of the pyrrolidine and the sp²-hybridized nitrogen of the pyridine ring—makes this compound an excellent candidate for ligand design in coordination chemistry. researchgate.netrsc.org

This compound as a Ligand in Transition Metal Complexes

This compound can act as a bidentate ligand, coordinating to a metal center through both the pyrrolidine and pyridine nitrogen atoms. researchgate.netwikipedia.org The flexibility of the methylene (B1212753) bridge allows for the formation of stable five-membered chelate rings with a variety of transition metals. The electronic and steric properties of the resulting metal complexes can be fine-tuned by introducing substituents on either the pyrrolidine or pyridine rings. researchgate.net

The coordination of this compound to transition metals has been explored in the synthesis of various complexes. For instance, iron(III) complexes bearing tridentate ligands with pyrrolidine and pyridine moieties have been synthesized and characterized as models for certain enzymes. researchgate.net The coordination geometry around the metal center is influenced by the ligand structure, which in turn affects the complex's reactivity and potential applications. researchgate.netresearchgate.net

Catalytic Applications of Metal Complexes (non-biological catalysis)

Metal complexes incorporating this compound-based ligands have shown promise in various catalytic applications outside of biological systems. The ligand framework plays a crucial role in stabilizing the metal center and influencing the catalytic activity and selectivity of the complex. researchgate.netresearchgate.net

Researchers are actively developing new catalytic systems based on metal complexes of this compound and its derivatives. These systems are being investigated for a range of organic transformations. For example, rhodium(I) complexes with 2-pyridylmethyl-functionalized N-heterocyclic carbene ligands have been studied for the hydrosilylation of terminal alkynes. researchgate.net While not a direct application of this compound itself, this highlights the utility of the pyridylmethyl amine scaffold in catalysis. The development of chiral versions of these ligands is also of significant interest for asymmetric catalysis, aiming to produce enantiomerically enriched products. researchgate.net The synthesis of new triazole derivatives of bis(2-picolyl)amine ligands, a structurally related scaffold, for use as metal chelating agents in catalyzed organic reactions further underscores the potential in this area. polimi.it

Mechanistic Studies of Catalytic Cycles

The this compound scaffold is integral to various catalytic transformations, where its constituent pyrrolidine and pyridine moieties play crucial roles in the reaction mechanism. Mechanistic studies, while not always focused on this exact molecule, have elucidated the pathways through which related structures facilitate complex chemical syntheses.